2-(2,5-Dimethoxyphenyl)-2-methyloxirane
Description
2-(2,5-Dimethoxyphenyl)-2-methyloxirane is an epoxide derivative featuring a methyl-substituted oxirane ring attached to a 2,5-dimethoxyphenyl group. The compound’s structure combines aromatic methoxy substituents with the strained three-membered epoxide ring, which confers unique reactivity and physicochemical properties. The methoxy groups enhance electron density on the aromatic ring, influencing solubility and stability, while the methyl group on the oxirane may sterically hinder nucleophilic attack at the epoxide carbon .
Properties
Molecular Formula |
C11H14O3 |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
2-(2,5-dimethoxyphenyl)-2-methyloxirane |
InChI |
InChI=1S/C11H14O3/c1-11(7-14-11)9-6-8(12-2)4-5-10(9)13-3/h4-6H,7H2,1-3H3 |
InChI Key |
IKOPDVKYLGIJHH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CO1)C2=C(C=CC(=C2)OC)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 2-(2,5-dimethoxyphenyl)-2-methyloxirane with two structurally related epoxide derivatives and a phenethylamine analog:
Key Observations:
Substituent Effects on Reactivity: The target compound’s methoxy groups enhance solubility in polar solvents compared to halogenated analogs like the bromo-difluoro derivative (265.06 g/mol), which exhibits higher lipophilicity due to halogen atoms .
Structural vs. Functional Divergence: While 25H-NBOH shares the 2,5-dimethoxyphenyl moiety, its phenolic and amine groups enable distinct interactions (e.g., hydrogen bonding and receptor binding), unlike the epoxide’s electrophilic reactivity .
Research Findings and Implications
Synthetic Challenges :
- Methoxy-substituted epoxides are typically synthesized via epoxidation of styrene derivatives, but steric hindrance from the methyl group complicates regioselectivity. Halogenated analogs are synthesized via nucleophilic substitution, leveraging halogen reactivity .
However, the epoxide’s reactivity may preclude safe pharmacological use without further derivatization .
Physicochemical Properties :
- The target compound’s predicted logP (~1.5) is lower than that of the bromo-difluoro analog (logP ~2.8), indicating better aqueous solubility. This aligns with methoxy groups’ polarity versus halogens’ hydrophobicity .
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